1-(4-Ethoxy-3-fluorophenyl)ethanamine
Overview
Description
1-(4-Ethoxy-3-fluorophenyl)ethanamine, also known by its CAS Number 634150-90-6, is a chemical compound with the molecular formula C10H14FNO . It has a molecular weight of 183.23 . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for 1-(4-Ethoxy-3-fluorophenyl)ethanamine is 1S/C10H14FNO/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-7H,3,12H2,1-2H3 . The InChI key is OFDISMSWWNOGFW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(4-Ethoxy-3-fluorophenyl)ethanamine is a liquid at room temperature . It has a molecular weight of 183.23 .Scientific Research Applications
Synthesis of Medicinal Compounds
Aprepitant Synthesis : The compound plays a role in the efficient synthesis of Aprepitant, an NK(1) receptor antagonist. It involves various chemical transformations including condensation and diastereoselective processes (Brands et al., 2003).
Antimicrobial and Antifungal Applications
- Antimicrobial Activity : A series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, synthesized from similar compounds, exhibit notable antibacterial and antifungal activity, comparable to standard medicinal drugs (Pejchal, Pejchalová, & Růžičková, 2015).
Analytical Chemistry
- High-Performance Liquid Chromatography : 1-(4-Ethoxy-3-fluorophenyl)ethanamine-related compounds are used as internal standards in high-performance liquid chromatography for analyzing cerebrospinal fluid in humans and primates (Scheinin, Chang, Kirk, & Linnoila, 1983).
Fluorescence Sensing
- Fluorescent pH Sensor : Compounds similar to 1-(4-Ethoxy-3-fluorophenyl)ethanamine are used in the design of fluorescent pH sensors with tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics (Yang et al., 2013).
Chalcone Synthesis
- Chalcone Synthesis via Sonochemical Method : This compound is used in synthesizing chalcones, demonstrating the efficiency of sonochemical methods over traditional methods. This has implications for energy efficiency and crystallinity improvement (Jarag et al., 2011).
Zinc Bioimaging
- Zinc Sensing and Bioimaging : A vanillinyl Schiff base derived from similar compounds is utilized for its unique zinc sensing properties and has been explored for zinc bioimaging applications (Bhanja et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-(4-ethoxy-3-fluorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-7H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDISMSWWNOGFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401352 | |
Record name | 1-(4-ethoxy-3-fluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxy-3-fluorophenyl)ethanamine | |
CAS RN |
634150-90-6 | |
Record name | 1-(4-ethoxy-3-fluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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